molecular weight and formula of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole
molecular weight and formula of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole
This technical guide provides a comprehensive overview of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, and potential applications, offering a valuable resource for those working with pyrazole-thiazole scaffolds.
Core Molecular Attributes
2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is a substituted heterocyclic compound featuring a brominated pyrazole ring linked to a methylated thiazole ring. This unique structural arrangement imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents.
Physicochemical Properties
The fundamental properties of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole are summarized in the table below. These parameters are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃S | N/A |
| Molecular Weight | 244.11 g/mol | N/A |
| CAS Number | 136245-69-5 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
Synthesis and Characterization
The synthesis of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole can be achieved through a multi-step process. A representative synthetic scheme is outlined below, followed by a detailed experimental protocol.
Synthetic Pathway
The synthesis typically involves the condensation of a pyrazole-containing intermediate with a thiazole precursor. The following diagram illustrates a plausible synthetic route.
Caption: Synthetic pathway for 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole.
Experimental Protocol: Synthesis of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
4-Bromopyrazole
-
2-Amino-4-methylthiazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in DMF, add 2-amino-4-methylthiazole (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Characterization
The structure and purity of the synthesized 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole can be confirmed by various analytical techniques.
¹H NMR Spectroscopy:
The proton nuclear magnetic resonance (¹H NMR) spectrum provides valuable information about the molecular structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.35 | s | 1H | Pyrazole-H |
| 7.80 | s | 1H | Pyrazole-H |
| 7.10 | s | 1H | Thiazole-H |
| 2.50 | s | 3H | Methyl-H |
Applications in Drug Discovery and Medicinal Chemistry
Heterocyclic compounds containing pyrazole and thiazole moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The hybridization of these two rings can lead to novel compounds with enhanced therapeutic potential.[1]
Rationale for Pharmacological Interest
-
Structural Versatility: The pyrazole-thiazole scaffold allows for the introduction of various functional groups, influencing the compound's bioactivity, selectivity, and pharmacokinetic profile.[1]
-
Broad-Spectrum Activity: Derivatives of pyrazole and thiazole have demonstrated a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.[1][2]
-
Enzyme Inhibition: Pyrazole rings are particularly valuable in drug design for their ability to modulate enzyme activity, making them attractive candidates for the development of enzyme inhibitors.[2]
Potential Therapeutic Areas
The unique structural features of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole and its analogs make them promising candidates for investigation in several therapeutic areas:
-
Oncology: Pyrazole-thiazole hybrids have been explored for their potential as anticancer agents.[3]
-
Infectious Diseases: The antimicrobial properties of both pyrazole and thiazole moieties suggest that their hybrid structures could be effective against various pathogens.[4]
-
Inflammatory Disorders: The anti-inflammatory effects of pyrazole-containing drugs, such as celecoxib, highlight the potential of this scaffold in treating inflammatory conditions.[2]
The following diagram illustrates the workflow for screening novel pyrazole-thiazole compounds in a drug discovery pipeline.
Caption: Drug discovery workflow for pyrazole-thiazole derivatives.
Conclusion
2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a brominated pyrazole and a methylated thiazole ring provides a versatile scaffold for further chemical modification and biological evaluation. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising class of heterocyclic compounds.
References
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences and Research.
- 2-(4-Bromo-1h-pyrazol-1-yl)-1,3-thiazole - Fluorochem. (n.d.). Fluorochem.
- 2-(4-bromo-1h-pyrazol-1-yl)-1,3-thiazole - PubChemLite. (n.d.). PubChemLite.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. (2025). Al-Nahrain Journal of Science.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks | Al-Nahrain Journal of Science [anjs.edu.iq]
